molecular formula C10H11N3S2 B3003151 5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 379254-69-0

5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B3003151
CAS No.: 379254-69-0
M. Wt: 237.34
InChI Key: NHCVLGDUKSMZAG-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,3-dimethylaniline with thiosemicarbazide in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol belongs to the class of thiadiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C10H10N4S2C_{10}H_{10}N_4S_2, and it exhibits properties that make it suitable for various biological applications.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits potent activity against a range of pathogenic microorganisms.

  • Mechanism of Action : The compound's mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival. Studies show that derivatives with the thiadiazole moiety can outperform standard antibiotics against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the potential of thiadiazole derivatives in cancer therapy.

  • Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, studies have reported significant antiproliferative activity against breast cancer cells . The anticancer mechanism is believed to involve induction of apoptosis and inhibition of cell cycle progression.
  • Case Studies : A notable study synthesized several thiadiazole derivatives and evaluated their cytotoxicity using MTT assays, revealing IC50 values in the micromolar range for several compounds .

Anti-inflammatory Effects

Thiadiazoles also exhibit anti-inflammatory properties that may be leveraged in treating inflammatory diseases.

  • Research Findings : In vitro studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokine production in macrophages . This suggests potential applications in managing conditions like arthritis and other inflammatory disorders.

Synthetic Approaches

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. Various synthetic routes have been optimized to enhance yield and purity while minimizing environmental impact.

Synthesis MethodDescription
Cyclization with DithioureaInvolves reacting dithiourea with substituted phenyl amines under controlled conditions to yield the thiadiazole structure.
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reaction times and improve yields significantly compared to traditional methods.

Mechanism of Action

The mechanism of action of 5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
  • 2-[(2,3-Dimethylphenyl)amino]-5-(2-fluorobenzylidene)-1,3-thiazol-4-one
  • 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness: this compound is unique due to its specific structural features and the presence of both amino and thiol groups, which contribute to its diverse reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11N3S2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{S}_{2}

This compound features a thiadiazole ring substituted with a dimethylphenyl amino group and a thiol group at the second position. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:

  • Gram-positive bacteria : Significant activity against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Notably active against Aspergillus niger and Candida albicans.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-DMPTS. aureus32.6 μg/mL
5-DMPTE. coli47.5 μg/mL
5-DMPTA. nigerModerate activity
5-DMPTC. albicansModerate activity

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has been explored extensively. The compound exhibits significant antioxidant activity through various mechanisms:

  • DPPH Radical Scavenging : In vitro assays have shown that the compound effectively scavenges DPPH radicals, indicating strong antioxidant properties.
  • Cellular Protection : The compound protects cellular components from oxidative stress, which is crucial in preventing cellular damage.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
5-DMPT25Current Study
Standard Drug50Previous Studies

The results indicate that this compound possesses superior antioxidant capabilities compared to several standard compounds .

Therapeutic Applications

Given its biological activities, this compound shows potential in various therapeutic areas:

  • Antimicrobial Agents : Due to its significant antibacterial and antifungal properties, it may be developed into new antibiotics.
  • Antioxidants : Its ability to mitigate oxidative stress positions it as a candidate for formulations aimed at preventing diseases associated with oxidative damage.
  • Neuroprotective Effects : Preliminary studies suggest that thiadiazole derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to 5-DMPT exhibited potent activity against resistant strains of bacteria. This study highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
  • Oxidative Stress Mitigation :
    Research evaluating the protective effects of thiadiazole derivatives in models of oxidative stress revealed that treatment with these compounds significantly reduced markers of oxidative damage in neuronal cells .

Properties

IUPAC Name

5-(2,3-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-6-4-3-5-8(7(6)2)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCVLGDUKSMZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NNC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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